molecular formula C10H11ClO B13053195 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13053195
M. Wt: 182.64 g/mol
InChI Key: ARFDBIRZLJNOPI-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₁₁ClO It is a derivative of tetrahydronaphthalene, featuring a chlorine atom at the 5-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves the catalytic hydrogenation of 5-chloronaphthol. This reaction typically requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions . The reaction proceeds as follows:

[ \text{5-Chloronaphthol} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalyst systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the chlorine atom, yielding tetrahydronaphthol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.

Major Products

    Oxidation: 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one

    Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol

    Substitution: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (if methoxide is used)

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2

InChI Key

ARFDBIRZLJNOPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Cl)O

Origin of Product

United States

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